molecular formula C14H12ClNO3 B3170106 Methyl 3-(4-amino-2-chlorophenoxy)benzoate CAS No. 940304-31-4

Methyl 3-(4-amino-2-chlorophenoxy)benzoate

Cat. No. B3170106
CAS RN: 940304-31-4
M. Wt: 277.7 g/mol
InChI Key: WVEUOPGHJBHUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(4-amino-2-chlorophenoxy)benzoate” is a biochemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.71 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H12ClNO3 . This formula indicates that the molecule is composed of 14 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms .

Scientific Research Applications

Synthesis and Development of Immunoassays

Methyl 3-(4-amino-2-chlorophenoxy)benzoate has been utilized in the synthesis of new derivatives for immunoassay applications. For example, Wu et al. (1997) reported the synthesis of a propoxyphene active ester using a compound similar to this compound. This was used as an intermediate to generate antibodies with significant cross-reactivity to d-propoxyphene and other metabolites, contributing to the development of a Kinetic Interaction of Microparticles in Solution (KIMS) immunoassay (Wu et al., 1997).

Liquid Crystalline Thermosets

Research by Mormann and Bröcher (1998) explored the mesogenic properties of novel triaromatic diepoxides, including a compound structurally similar to this compound. This study investigated the formation of anisotropic networks in liquid crystalline thermoset (LCT) networks, contributing to advancements in materials science (Mormann & Bröcher, 1998).

Thermotropic Polyesters

Kricheldorf and Thomsen (1992) synthesized thermotropic polyesters using a derivative of this compound. Their research examined the structure/property relationships of these polyesters, which were characterized by various analytical techniques and found to form nematic melts. This study adds valuable insights into the design and application of polymer materials (Kricheldorf & Thomsen, 1992).

Anticonvulsant Activity Studies

Scott et al. (1993) explored the anticonvulsant activity of enaminones structurally related to this compound. Their research provided insights into the structure-activity correlations of these compounds, contributing to the field of medicinal chemistry and drug development (Scott et al., 1993).

Efficient Reagent for N-Phthaloylation

Casimir, Guichard, and Briand (2002) described the use of a compound similar to this compound as an efficient reagent for N-phthaloylation of amino acids and peptides. This advancement in synthetic chemistry methodology allows for racemization-free and high-yield phthaloylation processes (Casimir et al., 2002).

properties

IUPAC Name

methyl 3-(4-amino-2-chlorophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(16)8-12(13)15/h2-8H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEUOPGHJBHUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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